Zaragozic acid A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibitor of Squalene Synthase

One of the most notable features of Zaragozic acid A is its ability to inhibit squalene synthase, a key enzyme involved in cholesterol biosynthesis. Squalene synthase catalyzes the conversion of farnesyl pyrophosphate to squalene, the first committed step in the cholesterol synthesis pathway. By inhibiting this enzyme, Zaragozic acid A effectively blocks the production of cholesterol []. This property makes it a valuable research tool for studying cholesterol metabolism and its role in various biological processes.

Studies on Cholesterol Metabolism and Regulation

Zaragozic acid A has been employed in various scientific studies to investigate cholesterol regulation and its impact on different cell types and organisms.

- In vitro studies: Zaragozic acid A has been shown to dose-dependently reduce cholesterol synthesis in human liver HepG2 cells [].

- In vivo studies: Studies in mice have demonstrated that Zaragozic acid A can inhibit hepatic cholesterol synthesis and upregulate the expression of low-density lipoprotein (LDL) receptor genes, potentially promoting LDL cholesterol clearance from the bloodstream [].

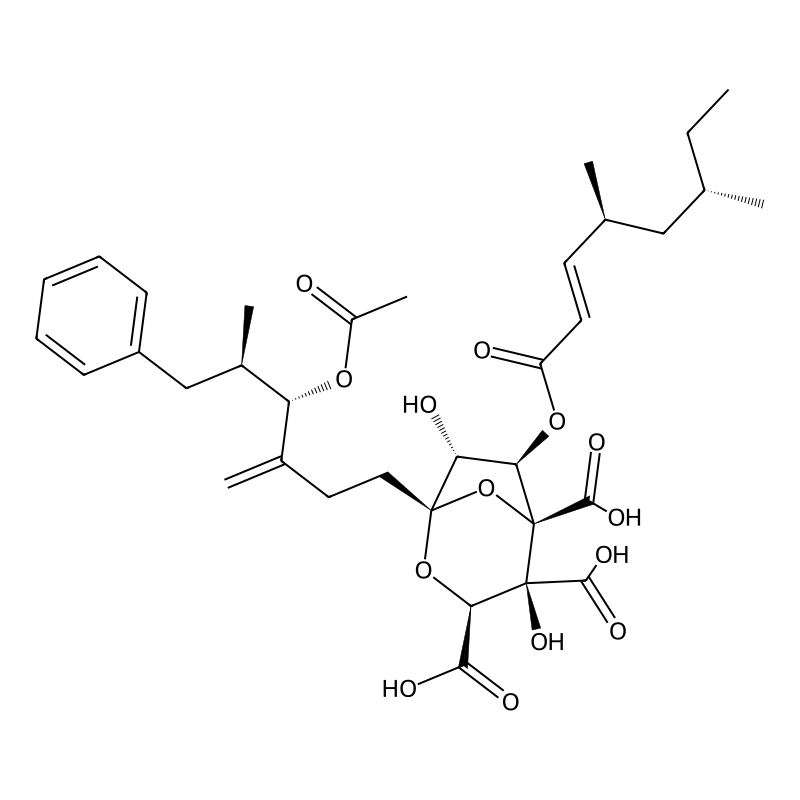

Zaragozic acid A is a polyketide compound characterized by a unique 4,8-dioxabicyclo[3.2.1]octane core structure, which features six contiguous stereocenters and two variable side chains: a C-1 alkyl group and a C-6 acyl group . It was first isolated from fungal cultures in Zaragoza, Spain, and has gained attention due to its potent inhibitory effects on squalene synthase, an enzyme critical in the biosynthesis of sterols .

As mentioned earlier, Zaragozic acid A exerts its cholesterol-lowering effect by inhibiting squalene synthase. This enzyme catalyzes the conversion of farnesyl pyrophosphate, a precursor molecule, into squalene, the building block of cholesterol []. By inhibiting squalene synthase, Zaragozic acid A disrupts cholesterol biosynthesis, leading to reduced cellular cholesterol levels [].

Zaragozic acid A functions primarily as an inhibitor of squalene synthase, which catalyzes the condensation of farnesyl pyrophosphate to form squalene. The compound mimics the intermediate presqualene diphosphate during this enzymatic reaction . This inhibition leads to decreased levels of cholesterol and other sterols in biological systems. The binding of zaragozic acid A to squalene synthase induces conformational changes that affect the enzyme's activity .

Zaragozic acid A exhibits significant biological activity as an inhibitor of both fungal and mammalian squalene synthase. Its efficacy has been demonstrated in various studies where it resulted in lower plasma cholesterol levels in primates and increased hepatic low-density lipoprotein receptor mRNA levels in rats . Additionally, zaragozic acid A has shown antimicrobial properties against Staphylococcus aureus by inhibiting its dehydrosqualene synthase, which is involved in staphyloxanthin biosynthesis .

The synthesis of zaragozic acid A can be achieved through various methods, including total synthesis from simpler organic compounds. The biosynthetic pathway involves polyketide synthases that utilize acetates, methionines, succinate, and benzoic acid as precursors . Specific synthetic routes have been documented that highlight key reactions such as Norrish–Yang cyclization and asymmetric dihydroxylation processes .

Zaragozic acid A has potential applications in drug development due to its ability to lower cholesterol levels and its antimicrobial properties. Its role as a squalene synthase inhibitor positions it as a candidate for treating hyperlipidemias and bacterial infections . Furthermore, research indicates that it could be beneficial in developing therapies targeting other metabolic disorders.

Studies have focused on the binding interactions between zaragozic acid A and target enzymes like squalene synthase and dehydrosqualene synthase. The structural analysis reveals that zaragozic acid A binds effectively within the active sites of these enzymes, inducing specific conformational changes that inhibit their activity . This information is crucial for optimizing zaragozic acid derivatives for enhanced therapeutic efficacy.

Zaragozic acid A shares structural similarities with other members of the zaragozic acid family but possesses unique characteristics that differentiate it from them. Below is a comparison with several similar compounds:

| Compound Name | Structure Type | Main Activity | Unique Features |

|---|---|---|---|

| Zaragozic Acid B | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Slightly different side chain composition |

| Zaragozic Acid C | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Variations in stereochemistry |

| Zaragozic Acid D | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Unique hydrophobic tail |

| Zaragozic Acid D2 | 4,8-dioxabicyclo[3.2.1]octane | Squalene synthase inhibition | Distinct acyl group variations |

Zaragozic acid A's specific binding mode and structural attributes enhance its potency as an inhibitor compared to its analogs, making it a valuable subject for further pharmacological studies.